(+-)-endo-N-Phenethyl-2-bornanamine hydrochloride
Description
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is a bicyclic amine derivative characterized by a bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) core substituted with a phenethylamine group at the 2-position. Its molecular formula is C₁₈H₂₄N₂·HCl, with a monoisotopic mass of 268.19394 Da (neutral form) and an InChIKey of GZTKIGPCUAMWLT-UHFFFAOYSA-N .
Properties
CAS No. |
24629-69-4 |
|---|---|
Molecular Formula |
C18H28ClN |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
2-phenylethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H27N.ClH/c1-17(2)15-9-11-18(17,3)16(13-15)19-12-10-14-7-5-4-6-8-14;/h4-8,15-16,19H,9-13H2,1-3H3;1H |
InChI Key |
OUQOCOBNWGIHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CCC3=CC=CC=C3)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride typically involves the following steps:
Formation of the Bornane Skeleton: The initial step involves the preparation of the bornane skeleton, which can be achieved through the hydrogenation of camphor or related compounds.
Attachment of the Phenethylamine Moiety: The phenethylamine moiety is introduced through a nucleophilic substitution reaction. This step often involves the use of phenethylamine and a suitable leaving group on the bornane skeleton.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence neurotransmitter release and reuptake processes.
Comparison with Similar Compounds
Structural and Functional Insights
Phenethyl vs. Benzyl Substitution :
The phenethyl group in the target compound provides greater conformational flexibility compared to the benzyl group in (±)-endo-N-benzyl-2-bornanamine hydrochloride. This may enhance interactions with hydrophobic binding pockets in biological systems .
The p-iodo derivative’s heavy atom may facilitate radiolabeling studies, though its larger size could sterically hinder target engagement .
Tolunitrile Substituent: The nitrile group in (±)-endo-α-(2-bornylamino)-p-tolunitrile hydrobromide increases polarity, which may limit blood-brain barrier penetration compared to the target compound .
Research Findings and Limitations
- Pharmacological Data: No experimental data on receptor binding, efficacy, or toxicity are available for any of these compounds. This contrasts with structurally related drugs like amitriptyline hydrochloride, for which validated analytical methods (e.g., RP-HPLC) and extensive pharmacological profiles exist .
- Toxicological Gaps: Analogous compounds like Thiophene fentanyl hydrochloride highlight the risks of understudied substances, as their toxicological profiles remain uncharacterized despite structural similarities to known opioids .
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